ETHYL 4-(4-CHLOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE
Description
ETHYL 4-(4-CHLOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE (CAS: 671198-85-9) is a synthetic heterocyclic compound with a molecular formula of C25H21ClN2O3S2 and a molecular weight of 497.0 g/mol . Structurally, it features a thiophene core substituted at the 2-position with a 2-(quinolin-2-ylsulfanyl)acetamido group, at the 3-position with an ethyl carboxylate ester, and at the 4-position with a 4-chlorophenyl group. Its XLogP3 value of 7.3 indicates high lipophilicity, while the hydrogen bond donor/acceptor counts (1 and 6, respectively) suggest moderate polar surface area (122 Ų) .
The compound is synthesized via multi-step reactions involving nucleophilic substitution and acylation. For instance, intermediates like 4-(4-aminophenylthio)-N-methylcarboxamide (compound 5 in ) are prepared using potassium tert-butoxide and 4-aminothiophenol, followed by coupling with substituted acyl chlorides under anhydrous conditions . This methodology aligns with the general procedures for synthesizing thiophene derivatives with bioactive substituents.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[(2-quinolin-2-ylsulfanylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S2/c1-2-30-24(29)22-18(15-7-10-17(25)11-8-15)13-32-23(22)27-20(28)14-31-21-12-9-16-5-3-4-6-19(16)26-21/h3-13H,2,14H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOSZJMTLLODDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CSC3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-CHLOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of the Chlorophenyl Group: This step involves the chlorination of a phenyl ring followed by its attachment to the thiophene core.
Attachment of the Quinolylsulfanyl Group: The quinoline moiety is introduced through nucleophilic substitution reactions.
Formation of the Carboxylate Ester: The final step involves esterification to form the ethyl carboxylate group.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-CHLOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C24H19ClN2O3S2
- CAS Number : 671198-60-0
This structure features a thiophene ring, a quinoline moiety, and a chlorophenyl group, which contribute to its potential biological activities.
Antimicrobial Activity
Research indicates that compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives containing thiophene and quinoline rings have been evaluated for their efficacy against various bacterial strains. A study demonstrated that certain thiophene derivatives exhibited notable antibacterial activity, suggesting that ethyl 4-(4-chlorophenyl)-2-[2-(quinolin-2-ylsulfanyl)acetamido]thiophene-3-carboxylate could possess similar properties due to the presence of these functional groups .
Anticancer Potential
The compound's structural features suggest potential anticancer applications. Quinoline-based compounds have been widely studied for their ability to inhibit cancer cell proliferation. For example, research on quinazoline derivatives has shown cytotoxic effects on various cancer cell lines, such as LoVo and HCT-116 cells . The incorporation of the thiophene ring may enhance these properties, making it a candidate for further investigation in cancer therapy.
Enzyme Inhibition
Another significant application lies in enzyme inhibition. Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies focusing on the inhibition of fatty acid synthesis pathways in bacteria have highlighted the importance of structural modifications in enhancing inhibitory potency . This suggests that the compound may also exhibit enzyme inhibitory activity relevant to metabolic disorders.
Molecular Docking Studies
Molecular docking studies provide insights into the binding interactions between this compound and target proteins. Such analyses can help elucidate the mechanism of action and predict the efficacy of the compound as a therapeutic agent. Theoretical studies on related compounds have indicated favorable binding affinities towards targets associated with inflammation and cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Research has shown that modifications in substituents can significantly influence the pharmacological profile of quinoline and thiophene derivatives . Systematic SAR studies can guide future synthetic efforts to enhance efficacy and selectivity.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ETHYL 4-(4-CHLOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
ETHYL 4-(4-CHLOROPHENYL)-2-[2-(QUINOLIN-2-YLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE belongs to a broader class of ethyl thiophene-3-carboxylate derivatives. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings
In contrast, the cyanoacetyl derivative (CAS 532386-24-6) has lower lipophilicity (XLogP3: 3.1), favoring better solubility . The nitro-substituted analog (CAS 374598-53-5) balances moderate lipophilicity with enhanced electrophilicity, making it more reactive in biological systems .
Metabolic Stability: The ethyl carboxylate ester in the target compound is prone to hydrolysis, a common metabolic pathway for ester-containing drugs. The furan-2-carbonylamino derivative () may exhibit slower hydrolysis due to steric hindrance from the furan ring .
Biological Activity: Quinoline derivatives are known for antimicrobial and anticancer activity due to their ability to intercalate DNA. The target compound’s quinoline-sulfanyl group may confer similar properties . The cyanoacetyl analog (CAS 532386-24-6) has been studied for kinase inhibition, leveraging its polar cyano group for target binding .
Biological Activity
Ethyl 4-(4-chlorophenyl)-2-[2-(quinolin-2-ylsulfany)acetamido]thiophene-3-carboxylate is a complex organic compound that exhibits significant biological activity. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C17H16ClN3O2S
- Molecular Weight : 365.84 g/mol
- Functional Groups : Contains a thiophene ring, a quinoline moiety, and an acetamido group, contributing to its biological properties.
Biological Activity Overview
The biological activity of ethyl 4-(4-chlorophenyl)-2-[2-(quinolin-2-ylsulfany)acetamido]thiophene-3-carboxylate has been evaluated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that quinoline derivatives often exhibit antimicrobial properties. For instance, compounds similar to ethyl 4-(4-chlorophenyl)-2-[2-(quinolin-2-ylsulfany)acetamido]thiophene-3-carboxylate have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of DNA gyrase, an essential enzyme for bacterial replication .
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives. In vitro assays demonstrated that related compounds inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells. The proposed mechanism involves the induction of apoptosis through activation of the caspase pathway and inhibition of sirtuins .
Research Findings
Case Studies
- Anticancer Efficacy : A study evaluated a series of quinoline derivatives for their anticancer efficacy. Ethyl 4-(4-chlorophenyl)-2-[2-(quinolin-2-ylsulfany)acetamido]thiophene-3-carboxylate was included in the screening process, showing promising results against multiple cancer cell lines with IC50 values in the micromolar range.
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of related compounds. Results indicated that these compounds significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
